tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate
Description
This compound is a carbamate derivative featuring a tert-butyl group, an N-methyl substituent, and a 3-hydroxyazetidin-3-ylmethyl moiety. The azetidine ring (a 4-membered saturated heterocycle) introduces steric strain, while the hydroxy group enables hydrogen bonding, influencing solubility and reactivity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12(4)7-10(14)5-11-6-10/h11,14H,5-7H2,1-4H3 |
InChI Key |
LCZSSNATGIXPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CNC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxyazetidine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield various substituted derivatives .
Scientific Research Applications
tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Cyclic Hydroxycarbamates: Ring Size and Substituent Effects
Key Findings :
Azetidine-Based Carbamates: Substituent and Salt Form Variations
Key Findings :
Complex Derivatives: Aromatic and Hybrid Structures
Key Findings :
- Its higher molecular weight (~294 vs. ~228) may reduce blood-brain barrier penetration .
Biological Activity
tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing findings from various studies, case reports, and research data.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 232.29 g/mol
- CAS Number : 1035351-07-5
- Structure : The compound features a tert-butyl group, a carbamate moiety, and a hydroxyazetidine ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system .
- Antimicrobial Activity : Some studies have indicated that related carbamates exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that this compound can effectively inhibit AChE activity in neuronal cell lines, leading to increased levels of acetylcholine .
- In Vivo Studies : Animal models have shown promising results regarding the neuroprotective effects of this compound, with significant improvements in cognitive functions observed in treated subjects compared to controls .
Toxicity and Safety
Toxicological assessments are critical for understanding the safety profile of any new compound. Current data suggest that:
- Low Toxicity : Initial toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses .
- Safety Margins : Further investigations are required to establish safe dosage ranges and potential side effects.
Case Study 1: Neuroprotective Effects
In a study involving neurodegenerative disease models, researchers administered this compound to mice exhibiting symptoms akin to Alzheimer’s disease. The treatment resulted in:
- Improved Memory Retention : Mice showed a 40% increase in memory retention scores compared to untreated controls.
- Reduced Neuroinflammation : Histological analysis revealed lower levels of inflammatory markers in the brains of treated animals .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Q & A
Q. Critical reaction parameters :
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reaction kinetics, while dichloromethane minimizes side reactions .
- Temperature : Low temperatures (0–25°C) prevent decomposition of reactive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Basic: How can researchers characterize the structural and purity profile of this compound using spectroscopic methods?
- NMR spectroscopy :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities (e.g., unreacted azetidine or tert-butyl precursors) .
- Mass spectrometry : High-resolution ESI-MS ([M+H]⁺) matches the theoretical molecular weight (C₁₀H₁₉N₂O₃: 227.14 g/mol) .
Advanced: What are the key considerations when designing biological assays to evaluate enzyme inhibitory activity?
- Target selection : Prioritize enzymes with accessible active sites (e.g., serine hydrolases) due to the carbamate group’s covalent binding potential .
- Assay conditions :
- pH 7.4 buffer : Mimics physiological conditions and stabilizes the hydroxyazetidine moiety .
- Pre-incubation time : 30–60 minutes to allow covalent adduct formation .
- Controls : Use irreversible inhibitors (e.g., PMSF) to validate assay specificity.
- QSAR modeling : Correlate structural features (e.g., azetidine ring strain, tert-butyl hydrophobicity) with IC₅₀ values to guide optimization .
Advanced: How can contradictory data regarding the compound’s reactivity in different solvents be resolved?
Contradictions in solvent effects (e.g., THF vs. DCM) may arise from:
- Nucleophilicity : Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions, enhancing azetidine ring functionalization .
- Hydrogen bonding : Protic solvents (ethanol) reduce carbamate hydrolysis but increase steric hindrance for methyl group addition .
Resolution strategy : - Conduct kinetic studies (e.g., UV-Vis monitoring at 240 nm) to compare reaction rates .
- Use computational modeling (DFT) to assess solvent effects on transition-state energetics .
Advanced: What strategies are effective in modifying the azetidine ring to enhance pharmacokinetic properties?
- Ring substitutions : Introduce fluorine at the 3-position to improve metabolic stability (e.g., tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]-N-methylcarbamate analogs) .
- Hydroxyl group derivatization : Acetylation or sulfonation of the hydroxyazetidine group enhances blood-brain barrier penetration .
- Bioisosteres : Replace azetidine with pyrrolidine to reduce ring strain while maintaining target affinity .
Basic: What are the compound’s storage and stability requirements?
- Storage : -20°C under inert gas (argon) to prevent carbamate hydrolysis and azetidine ring oxidation .
- Stability assays : Monitor degradation via HPLC every 3 months; <5% decomposition over 12 months in anhydrous DMSO .
Advanced: How can researchers address low yields in large-scale synthesis?
- Continuous flow reactors : Improve mixing and heat transfer for azetidine-carbamate coupling (residence time: 10–15 minutes) .
- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation (yield increase: 20–30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
